molecular formula C9H6N2O3 B1624924 2,3-Dioxoindoline-5-carboxamide CAS No. 28283-98-9

2,3-Dioxoindoline-5-carboxamide

Cat. No. B1624924
CAS RN: 28283-98-9
M. Wt: 190.16 g/mol
InChI Key: AARFXJVACBOQII-UHFFFAOYSA-N
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Description

  • Storage Temperature : Sealed in dry conditions at room temperature .

Synthesis Analysis

The synthesis of 2,3-dioxoindoline derivatives involves careful hydrolysis and condensation reactions. For instance, enamino derivatives can be obtained by hydrolyzing their esters with dihydroxy-naphthoquinone. These derivatives exhibit intramolecular hydrogen bonding, contributing to their stability . Notably, 3-methylene-2-oxoindoline-5-carboxamide derivatives have been synthesized from 4-aminobenzoic acid and evaluated for potential anti-cancer activity .


Molecular Structure Analysis

The molecular structure of 2,3-dioxoindoline-5-carboxamide often features intramolecular hydrogen bonding, which plays a crucial role in stabilizing the molecule. Crystal structure determinations reveal these interactions, providing insights into stability and reactivity patterns .


Chemical Reactions Analysis

2,3-Dioxoindoline derivatives undergo various chemical transformations, including cycloaromatization and condensation with different reagents. For instance, the synthesis of 3-methylene-2-oxoindoline-5-carboxamide derivatives showcases their versatility in synthesizing biologically relevant molecules with potential anti-cancer activities .

Physical and Chemical Properties

  • Crosslinking Reactions : Can participate in crosslinking reactions .

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibitors

A novel series of N-(2-(2,3-dioxoindolin-1-yl)acetyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were designed, synthesized, and evaluated for inhibitory activity against HIV-1 reverse transcriptase. This research identifies hybrids with higher inhibitory activity than standard drugs, showcasing the potential of 2,3-dioxoindoline-5-carboxamide in HIV treatment (Devale et al., 2017).

Vasorelaxant Properties

A study on 4-hydroxyquinazoline-4-carboxamides, synthesized through ring expansion of 2,3-dioxoindoline-1-carboxamides, revealed promising vasorelaxant properties. These compounds displayed higher potency than Doxazosin, indicating potential applications in cardiovascular research (Aziz et al., 2019).

Anticancer Drug Development

Research on 1,3-dioxoisoindoline-5-carboxamides derivatives showed they could act as T-type calcium channel blockers, a vital aspect in developing new anticancer drugs. Compounds with significant activity were identified, indicating the role of this chemical in cancer treatment (Kim et al., 2007). Additionally, 1,3-dioxoindan-2-carboxamide-based complexes were synthesized for their topoisomerase inhibiting properties, showing potential in novel organometallic anticancer drugs (Mokesch et al., 2015).

Anti-Lung Cancer Activity

A series of 3-methylene-2-oxoindoline-5-carboxamide derivatives were synthesized, demonstrating potent inhibitory activity against human lung adenocarcinoma epithelial cell line. This highlights the potential of this compound derivatives in developing anti-lung cancer agents (Ai et al., 2017).

Safety and Hazards

  • Safety Information : Classified as a warning (GHS07) substance. Precautions include avoiding ingestion (H302), skin irritation (H315), eye irritation (H319), and inhalation (H335) .
  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Future Directions

  • Drug Discovery : Consider its role in developing novel compounds .

properties

IUPAC Name

2,3-dioxo-1H-indole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c10-8(13)4-1-2-6-5(3-4)7(12)9(14)11-6/h1-3H,(H2,10,13)(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARFXJVACBOQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469581
Record name 2,3-DIOXOINDOLINE-5-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28283-98-9
Record name 2,3-DIOXOINDOLINE-5-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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